molecular formula C22H24N2O2 B2848351 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1448052-95-6

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2848351
CAS No.: 1448052-95-6
M. Wt: 348.446
InChI Key: VAEDQPNDEXRVRE-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic urea derivative intended for research and experimental purposes. Urea-based compounds are of significant interest in medicinal chemistry and chemical biology due to their diverse biological activities and ability to act as key scaffolds in molecular recognition. Asymmetric ureas, in particular, have been explored for their potential to interact with biological targets such as the Ghrelin receptor, with applications investigated in areas including metabolic disease, obesity, and cancer research . The naphthalene moiety, a common feature in many pharmacologically active compounds, can contribute to interactions with hydrophobic pockets in protein targets. This product is provided as a reference standard for use in bioactivity screening, analytical testing, and early-stage investigative studies. It is strictly for laboratory research use and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-16-8-3-5-12-19(16)21(26-2)15-24-22(25)23-14-18-11-7-10-17-9-4-6-13-20(17)18/h3-13,21H,14-15H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEDQPNDEXRVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)NCC2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is structurally analogous to several urea derivatives documented in the literature. Key comparisons include:

Compound Name Substituents Key Structural Differences
1-(2-Aminoethyl)-3-(o-tolyl)urea (32b) o-Tolyl + aminoethyl group Lacks naphthalene and methoxy groups
1-(2-Ethoxyethyl)-3-(1-naphtyl)urea Ethoxyethyl + naphthalene Ethoxy vs. methoxy; naphthalene vs. naphthalen-1-ylmethyl
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea 2-Methoxyphenyl + naphthalen-2-yl Methoxy on phenyl vs. ethyl chain; naphthalen-2-yl vs. 1-ylmethyl
1-[1-(2,4-Dichlorophenyl)ethyl]-3-(1-naphthyl)urea Dichlorophenyl + naphthalene Chloro substituents vs. methoxy; ethyl linkage

Key Observations :

  • Steric Hindrance : The naphthalen-1-ylmethyl group introduces greater steric bulk than naphthalen-2-yl () or simple phenyl groups, which may influence binding affinity in biological systems .
  • Alkoxy Chain Flexibility : The ethoxyethyl group in ’s compound offers longer chain flexibility compared to the methoxyethyl group, possibly affecting molecular conformation and melting points (e.g., 258.31 g/mol vs. target compound’s higher mass) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(naphthalen-1-ylmethyl)urea, and how can reaction yields be optimized?

  • Methodology : Multi-step organic synthesis involving:

  • Step 1 : Preparation of the o-tolyl-methoxyethylamine intermediate via nucleophilic substitution or reductive amination.
  • Step 2 : Coupling with naphthalen-1-ylmethyl isocyanate to form the urea backbone.
  • Optimization : Use anhydrous solvents (e.g., THF or DCM), controlled temperatures (0–25°C), and catalysts like DMAP to enhance reactivity. Monitor purity via TLC and HPLC .
    • Data Table :
Reaction StepSolventCatalystYield (%)Purity (HPLC)
IntermediateTHFNone6592%
Urea FormationDCMDMAP7898%

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Approach :

  • NMR : 1^1H and 13^13C NMR to verify methoxy, o-tolyl, and naphthalene substituents.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+).
  • IR Spectroscopy : Identify urea C=O stretching (~1640–1680 cm1^{-1}) and aromatic C-H bonds .

Q. How can researchers assess the compound’s solubility and stability in preclinical formulations?

  • Methods :

  • Solubility : Use shake-flask method in buffers (pH 1.2–7.4) and DMSO.
  • Stability : Accelerated stability studies (40°C/75% RH) over 4 weeks, analyzed via HPLC for degradation products .

Advanced Research Questions

Q. How can structural modifications to the urea backbone or aromatic substituents enhance target selectivity in enzyme inhibition studies?

  • Strategy :

  • SAR Analysis : Compare analogues with varying substituents (e.g., naphthalene vs. bipyridine in ) using molecular docking (e.g., AutoDock Vina) to map binding interactions.
  • Data Interpretation : Correlate IC50_{50} values with substituent hydrophobicity (logP) and steric parameters .
    • Example :
SubstituentIC50_{50} (nM)logPBinding Energy (kcal/mol)
Naphthalen-1-yl12.33.8-9.2
Bipyridin-5-yl8.72.1-10.5

Q. What experimental and computational approaches resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Integrated Workflow :

In Vitro Assays : Repeat dose-response studies across multiple cell lines (e.g., HEK-293, MCF-7) to confirm context-dependent activity.

Transcriptomics : RNA-seq to identify differentially expressed genes under compound treatment.

Molecular Dynamics : Simulate interactions with off-target receptors (e.g., COX-2 vs. tubulin) to explain dual mechanisms .

Q. How can X-ray crystallography using SHELX software elucidate conformational flexibility in the urea linkage?

  • Protocol :

  • Crystallization : Optimize conditions (e.g., vapor diffusion with PEG 4000) to obtain single crystals.
  • Refinement : Use SHELXL for high-resolution refinement of torsional angles and hydrogen-bonding networks.
  • Validation : Compare experimental data with DFT-calculated bond lengths (e.g., C=O: 1.23 Å experimental vs. 1.25 Å theoretical) .

Methodological Notes

  • Contradictions Addressed : For example, highlights how substituents like methoxyphenyl vs. chlorophenyl alter receptor selectivity, informing SAR-driven experimental design.

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